molecular formula C5H11NO B13255141 1-[(1S)-1-aminoethyl]cyclopropan-1-ol

1-[(1S)-1-aminoethyl]cyclopropan-1-ol

Cat. No.: B13255141
M. Wt: 101.15 g/mol
InChI Key: YDUOHHRMLNGGPN-BYPYZUCNSA-N
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Description

1-[(1S)-1-aminoethyl]cyclopropan-1-ol is a chiral organic compound featuring a cyclopropane ring substituted with a hydroxyl group and a (1S)-1-aminoethyl side chain. Its molecular formula is C₆H₁₁NO₂ (free base) or C₅H₁₂ClNO (hydrochloride salt), with a molecular weight of 129.16 g/mol (free base) or 137.61 g/mol (hydrochloride) . The compound’s stereochemistry at the aminoethyl group (S-configuration) and the strained cyclopropane ring make it a valuable building block in asymmetric synthesis and pharmaceutical research . It is cataloged under CAS 85391-19-1 and is commercially available for use in organic synthesis and medicinal chemistry applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-[(1S)-1-aminoethyl]cyclopropan-1-ol

InChI

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

YDUOHHRMLNGGPN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1(CC1)O)N

Canonical SMILES

CC(C1(CC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the oxidation of the corresponding amine intermediate using an oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-aminoethyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form a primary amine or a secondary amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), alkyl halides (R-X)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halides or alkoxides

Scientific Research Applications

1-[(1S)-1-aminoethyl]cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the chiral center and the functional groups allows for selective binding and interaction with biological macromolecules, leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropanol Derivatives

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
1-[(1S)-1-aminoethyl]cyclopropan-1-ol 85391-19-1 C₆H₁₁NO₂ 129.16 Chiral S-aminoethyl, cyclopropane ring, hydroxyl group Asymmetric synthesis, pharmaceutical intermediates
1-(3-aminopropyl)cyclopropan-1-ol CID 10678215 C₆H₁₃NO 115.17 Longer aminopropyl chain, cyclopropane ring Potential drug design due to primary amine reactivity
1-(trifluoromethyl)cyclopropan-1-ol CID 89875063 C₄H₅F₃O 126.08 Trifluoromethyl group, cyclopropane ring Enhanced lipophilicity and metabolic stability; agrochemical applications
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol 1504931-98-9 C₉H₈ClFO 186.61 Aromatic substituents (Cl, F), cyclopropane ring π-π interactions in drug-receptor binding; explored in medicinal chemistry
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Cyclopentane ring, aminobutyl chain Increased conformational flexibility; agrochemical and material science uses
(S)-2-Amino-1,1-diphenylpropan-1-ol W8458 (AK Sci) C₁₅H₁₇NO 227.31 Diphenyl groups, chiral S-amino center CNS drug candidates; hydrophobic interactions

Structural and Functional Insights

Cyclopropane vs. Cyclopentane Rings: The target compound’s cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the more stable cyclopentane analog (CAS 19110-40-8) . Cyclopentane derivatives (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) exhibit greater conformational flexibility, making them suitable for applications requiring adaptable molecular geometries .

Substituent Effects: Aromatic Groups: 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol (CAS 1504931-98-9) leverages halogenated aromatic rings for enhanced binding affinity in drug design, unlike the aliphatic aminoethyl group in the target compound . Fluorinated Groups: The trifluoromethyl group in CID 89875063 increases electronegativity and metabolic stability, advantageous in agrochemicals .

Amino Group Variations: The primary amine in 1-(3-aminopropyl)cyclopropan-1-ol (CID 10678215) offers nucleophilic reactivity for peptide coupling, while the target compound’s secondary amine may limit such applications . The diphenyl groups in (S)-2-Amino-1,1-diphenylpropan-1-ol enhance hydrophobicity, favoring blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

1-[(1S)-1-aminoethyl]cyclopropan-1-ol is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound may interact with various biological targets, influencing pathways relevant to therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in potential clinical uses.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NOC_5H_{11}NO. The compound features a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group, which may contribute to its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
IUPAC NameThis compound
Canonical SMILESNC(C)C1CC1O

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
  • Receptor Binding : It might bind to specific receptors, influencing signaling pathways related to various physiological processes.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. For instance, studies on related structures have shown significant inhibition against tumor-associated CA isoenzymes, suggesting potential anticancer properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibit activity against vancomycin-resistant Enterococcus faecalis (VRE), highlighting the potential of this class of compounds in treating resistant bacterial infections .

Case Studies

One notable study synthesized a series of aminobenzenesulfonamides, including derivatives of this compound, which were tested for their inhibitory effects on various CA isoenzymes. The most active compounds showed IC50 values in the low micromolar range, indicating strong biological activity against specific targets .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of cyclopropane derivatives. Key findings include:

  • Potency Variability : The biological potency varies significantly with structural modifications. For example, alterations in the amino group or the size of substituents on the cyclopropane can enhance or diminish activity.
  • Selectivity : Some derivatives demonstrate selective inhibition of tumor-associated CAs over physiologically important isoforms, suggesting a pathway for developing targeted therapies with fewer side effects .

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